molecular formula C18H26FN3O3 B5401301 N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide

N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide

Cat. No. B5401301
M. Wt: 351.4 g/mol
InChI Key: MAIZBEODJXEIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide, commonly known as FE-PEA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. FE-PEA is a member of the acetylcholinesterase inhibitor family, which is known to have a positive impact on cognitive function and memory.

Mechanism of Action

FE-PEA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, FE-PEA increases the concentration of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects
FE-PEA has been shown to increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. It also has antioxidant properties, which may protect against oxidative stress and inflammation. Additionally, FE-PEA has been shown to have a positive impact on cerebral blood flow, which is important for maintaining healthy brain function.

Advantages and Limitations for Lab Experiments

One advantage of using FE-PEA in lab experiments is its ability to improve cognitive function in animal models, which can aid in the development of treatments for cognitive disorders. However, the limitations of using FE-PEA include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on FE-PEA should focus on its potential use in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies should investigate the safety and efficacy of FE-PEA in human models. Finally, research should continue to explore the mechanism of action of FE-PEA to better understand its potential therapeutic properties.

Synthesis Methods

The synthesis of FE-PEA involves several steps, including the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with N-(2-methoxyethyl) piperazine and acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

FE-PEA has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its ability to enhance cognitive function in healthy individuals. Studies have shown that FE-PEA can improve memory, attention, and learning in both animal and human models.

properties

IUPAC Name

N-ethyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-3-21(10-11-25-2)17(23)12-16-18(24)20-8-9-22(16)13-14-6-4-5-7-15(14)19/h4-7,16H,3,8-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZBEODJXEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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